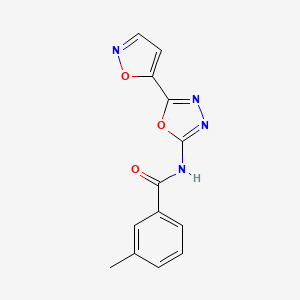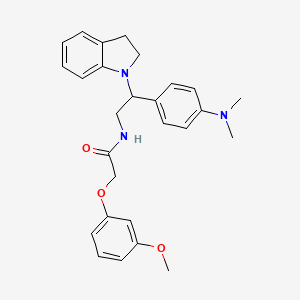
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related acetamide derivatives is detailed in the first paper, where a multi-step reaction sequence starting from the Leuckart reaction is employed to create compounds with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities . The Leuckart reaction is a method used to synthesize amides, which could be relevant to the synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide. The presence of substituents such as bromo, tert-butyl, and nitro groups is noted to influence the activity of these compounds .
Molecular Structure Analysis
The structural assignments of the synthesized acetamide derivatives in the first paper were confirmed using IR, 1H NMR, 13C NMR, elemental analysis, and mass spectrum analysis . These techniques are crucial for determining the molecular structure and confirming the identity of the synthesized compounds, including the placement of various functional groups that contribute to the compound's activity.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions involving N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide. However, the synthesis of similar compounds involves reactions such as reduction, acetylation, ethylation, and condensation . These reactions are essential for building the complex structure of acetamide derivatives and for introducing various functional groups that can affect the compound's properties and biological activity.
Physical and Chemical Properties Analysis
While the exact physical and chemical properties of N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide are not discussed, the related compounds synthesized in the papers were found to have activities comparable with standard drugs, suggesting favorable biological properties . The purity of a related compound synthesized in the second paper was over 99% by HPLC, indicating a high degree of purity which is important for biological applications .
Applications De Recherche Scientifique
Structural Studies and Chemical Interactions
The chemical compound has been explored for its structural characteristics and interactions with other compounds. For instance, research on similar derivatives, such as N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide, has led to the discovery of co-crystals with aromatic diols, demonstrating its potential in forming structurally diverse and complex molecular assemblies (A. Karmakar, D. Kalita, J. Baruah, 2009). This ability to form co-crystals can be crucial for the development of new materials with tailored physical properties.
Anticancer, Anti-Inflammatory, and Analgesic Activities
Another significant area of application is in the synthesis of novel chemical entities with potential therapeutic effects. For example, derivatives like 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide have been developed and evaluated for their anticancer, anti-inflammatory, and analgesic activities. Certain compounds in this category have shown promising results against breast cancer, neuroblastoma, and in pain relief, highlighting the chemical backbone's versatility in drug development (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2014).
Synthesis and Pharmacological Assessment
Further research into the synthesis of acetamide derivatives, leveraging the Leuckart synthetic pathway, has yielded compounds with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. These studies underscore the compound's role in generating new pharmacological agents with a broad spectrum of biological activities (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2016).
Antidepressant Biochemical Profile
The compound's derivatives have also been investigated for their potential antidepressant activities, with studies indicating their ability to inhibit rat brain imipramine receptor binding and the synaptosomal uptake of neurotransmitters. This suggests their use in exploring new treatments for depression (J. Yardley, G. E. Husbands, G. Stack, et al., 1990).
Chemoselective Acetylation and Kinetics
On a more fundamental level, research has been conducted on chemoselective acetylation processes involving similar amide compounds, offering insights into reaction mechanisms and kinetics that are vital for synthetic chemistry applications (Deepali B Magadum, G. Yadav, 2018).
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O3/c1-29(2)22-13-11-21(12-14-22)26(30-16-15-20-7-4-5-10-25(20)30)18-28-27(31)19-33-24-9-6-8-23(17-24)32-3/h4-14,17,26H,15-16,18-19H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISMJTCUTFAGEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC(=C2)OC)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

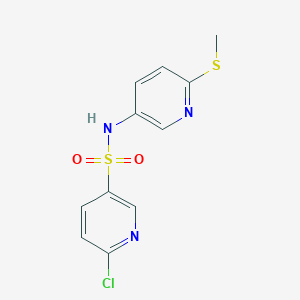
![2-(2-methylphenoxy)-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2501727.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2501729.png)
![(Z)-3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2501730.png)
![3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2501731.png)
![N-(2,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2501732.png)

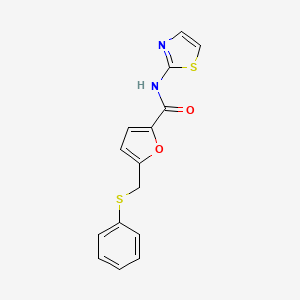
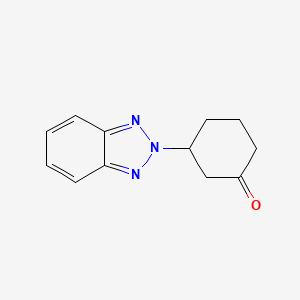
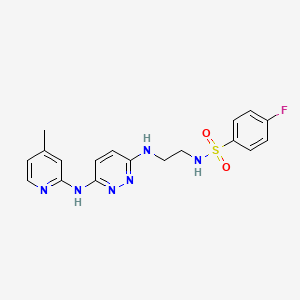
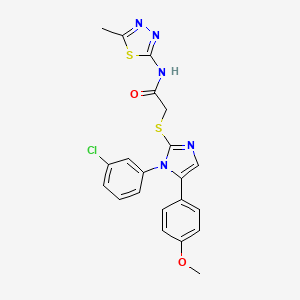

![N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide](/img/structure/B2501747.png)
